(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide
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Overview
Description
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a cyanophenyl group, and a dimethylbutanamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of the cyanophenyl intermediate through a nucleophilic substitution reaction.
Coupling Reaction: The cyanophenyl intermediate is then coupled with a suitable amine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- methyl (2S)-2-amino-3-(2-cyanophenyl)propanoate
- N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-aminopropanamide
Uniqueness
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, a cyanophenyl group, and a dimethylbutanamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)12(16)13(18)17-9-11-6-4-5-10(7-11)8-15/h4-7,12H,9,16H2,1-3H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
HTGYUVLJVBPKCF-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC(=CC=C1)C#N)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC(=CC=C1)C#N)N |
Origin of Product |
United States |
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